4'-Acetyl-Chrysomycin B Antibacterial Activity Against MRSA and VRE
4'-Acetyl-chrysomycin B exhibits antibacterial activity against clinically relevant Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with quantitatively defined MIC ranges that distinguish it from the corresponding 4'-acetyl-chrysomycin A analog [1].
| Evidence Dimension | Minimum inhibitory concentration (MIC) against Gram-positive bacteria |
|---|---|
| Target Compound Data | MIC = 2 to >64 μg mL⁻¹ (4'-acetyl-chrysomycin B) |
| Comparator Or Baseline | 4'-acetyl-chrysomycin A: MIC = 0.5–2 μg mL⁻¹ |
| Quantified Difference | 4'-acetyl-chrysomycin A is approximately 4- to >32-fold more potent than 4'-acetyl-chrysomycin B against the tested Gram-positive panel |
| Conditions | Broth microdilution assay against a panel of Gram-positive bacteria including MRSA and VRE clinical isolates |
Why This Matters
This quantitative MIC differential enables researchers to select the appropriate chrysomycin analog based on the specific susceptibility profile required for their antimicrobial screening cascade.
- [1] Wada SI, Sawa R, Iwanami F, Nagayoshi M, Kubota Y, Iijima K, Hayashi C, Shibuya Y, Hatano M, Igarashi M, Kawada M. Structures and biological activities of novel 4'-acetylated analogs of chrysomycins A and B. J Antibiot (Tokyo). 2017 Nov;70(11):1078-1082. doi:10.1038/ja.2017.99 View Source
